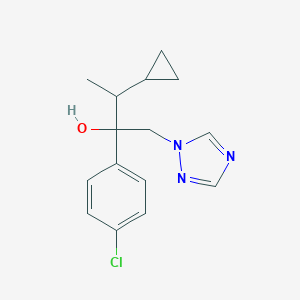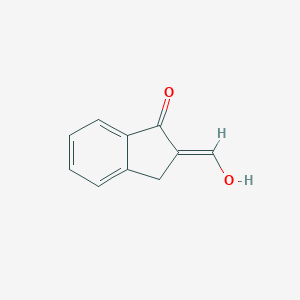![molecular formula C20H30O4 B039069 (5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid CAS No. 114144-28-4](/img/structure/B39069.png)
(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14(15)-Epoxytetraene is a chemical compound characterized by the presence of an epoxide ring and multiple conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14(15)-Epoxytetraene typically involves the epoxidation of tetraene precursors. Commonly used methods include:
Peracid Epoxidation: This method uses peracids such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide ring.
Catalytic Epoxidation: Transition metal catalysts like titanium or molybdenum complexes can facilitate the epoxidation process under mild conditions.
Industrial Production Methods: Industrial production of 14(15)-Epoxytetraene may involve large-scale catalytic processes, ensuring high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 14(15)-Epoxytetraene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
14(15)-Epoxytetraene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive epoxide group.
Wirkmechanismus
The mechanism of action of 14(15)-Epoxytetraene involves its interaction with various molecular targets and pathways:
Epoxide Ring Reactivity: The epoxide ring is highly reactive and can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules.
Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
14(15)-Epoxytetraene can be compared with other similar compounds, such as:
Epoxides: Other epoxide-containing compounds, like epoxyoctadecane, share similar reactivity but differ in their specific applications and biological activities.
Tetraenes: Compounds like 1,3,5,7-octatetraene have similar conjugated double bonds but lack the epoxide ring, leading to different chemical properties and reactivity.
Uniqueness: The combination of an epoxide ring with conjugated double bonds in 14(15)-Epoxytetraene makes it unique, providing a versatile platform for various chemical reactions and applications in multiple scientific fields.
Eigenschaften
CAS-Nummer |
114144-28-4 |
|---|---|
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-14-18-19(24-18)15-10-7-5-4-6-9-12-17(21)13-11-16-20(22)23/h4-7,9-10,12,15,17-19,21H,2-3,8,11,13-14,16H2,1H3,(H,22,23)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19+/m1/s1 |
InChI-Schlüssel |
OJGVQCWEMKCHQR-ZPODFEQKSA-N |
SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
Isomerische SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
Synonyme |
14(15)-epoxytetraene 5-hydroxy-14,15-oxido-6,10,12,8-eicosatetraenoic acid 5-hydroxy-14,15-oxido-6,8,10,12-eicosatetraenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)

![5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol](/img/structure/B39009.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)




